Acide 2-benzyl-3-hydroxypropanoïque

Vue d'ensemble

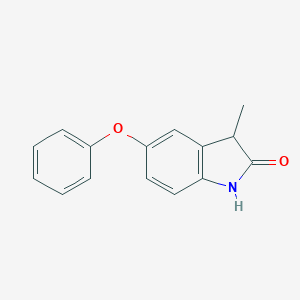

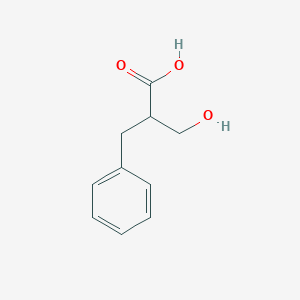

Description

2-Benzyl-3-hydroxypropanoic acid (2-BHPA) is an important organic acid that has been studied extensively in recent years. It is a structural isomer of 3-hydroxypropanoic acid (3-HPA) and is an important intermediate in the biosynthesis of many important biochemicals. 2-BHPA has been found to have a wide range of applications in both scientific research and industrial processes.

Applications De Recherche Scientifique

Synthèse de composés optiquement actifs

L'acide 2-benzyl-3-hydroxypropanoïque est utilisé dans la synthèse de composés optiquement actifs. Par exemple, il a été utilisé pour synthétiser l'acide 2-amino-2-méthyl-3-phénylpropanoïque optiquement actif . Le processus implique une résolution optique utilisant la cinchonidine comme agent de résolution pour obtenir des (S)- et ®-2 optiquement pures avec des rendements d'environ 70 %, basés sur la moitié de la quantité de départ .

Inhibiteurs enzymatiques

L'this compound et ses dérivés, tels que l'acide 2-amino-2-méthyl-3-phénylpropanoïque et l'acide 2-amino-2-benzyl-3-hydroxypropanoïque, sont connus pour être des inhibiteurs enzymatiques . Ils peuvent modifier la conformation des peptides physiologiquement importants .

Substrat pour la carboxypeptidase A

Le dipeptide synthétisé à partir de 1 optiquement actif et de la N-benzoylglycine est un substrat pour la carboxypeptidase A . Cela met en évidence le rôle de l'this compound dans les réactions enzymatiques.

Production d'acide 3-hydroxypropanoïque

L'acide 3-hydroxypropanoïque (3-HP) est un produit chimique de plateforme précieux utilisé comme précurseur de plusieurs produits chimiques à valeur ajoutée plus élevée . L'this compound peut potentiellement être utilisé dans la production de 3-HP.

Approches bio-basées pour la production chimique

Il existe un intérêt accru pour le développement de usines cellulaires comme moyen de synthétiser le 3-HP et divers autres produits chimiques de plateforme . L'this compound peut être utilisé dans ces approches bio-basées.

Polymérisation pour obtenir du poly(3-hydroxypropionate)

L'une des applications importantes du 3-HP, qui peut être dérivé de l'this compound, est sa polymérisation pour obtenir du poly(3-hydroxypropionate) (P-3HP) . Ce polymère a une large gamme d'applications en synthèse chimique .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-Benzyl-3-hydroxypropanoic acid is Carboxypeptidase A1 . Carboxypeptidase A1 is an exopeptidase that selectively cleaves off the C-terminal amino acid residue having a hydrophobic side chain from protein substrates .

Mode of Action

2-Benzyl-3-hydroxypropanoic acid acts as an inhibitor for Carboxypeptidase A1 . The compound interacts with the enzyme, reducing its activity and thereby influencing the protein degradation process .

Biochemical Pathways

It is known that carboxypeptidase a1, the target of this compound, plays a crucial role in protein degradation . Therefore, the inhibition of this enzyme by 2-Benzyl-3-hydroxypropanoic acid could potentially affect protein metabolism.

Pharmacokinetics

It is known that the compound is synthesized from acetoacetic ester through a process of benzylation, reduction using sodium dithionite, and hydrolysis under alkaline conditions .

Result of Action

The molecular and cellular effects of 2-Benzyl-3-hydroxypropanoic acid’s action primarily involve the inhibition of Carboxypeptidase A1 . This inhibition can affect the protein degradation process, potentially leading to changes in cellular protein levels and functions .

Action Environment

The action, efficacy, and stability of 2-Benzyl-3-hydroxypropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with Carboxypeptidase A1 . Additionally, the compound’s action can be influenced by the presence of other molecules in the environment, such as other proteins or metabolites.

Analyse Biochimique

Biochemical Properties

2-Benzyl-3-hydroxypropanoic acid plays a role in biochemical reactions, particularly as an inhibitor for carboxypeptidase A . It interacts with enzymes such as carboxypeptidase A, where it exhibits inhibitory effects . The nature of these interactions involves the hydroxyl group of the compound, which serves as a weak zinc ligating moiety .

Cellular Effects

It is known that the compound can influence cell function through its interactions with enzymes like carboxypeptidase A . This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Benzyl-3-hydroxypropanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and potential changes in gene expression. For instance, it acts as an inhibitor for carboxypeptidase A, suggesting a potential mechanism of action at the molecular level .

Metabolic Pathways

It is known that 3-hydroxypropionic acid, a similar compound, participates in autotrophic carbon dioxide assimilation pathways

Propriétés

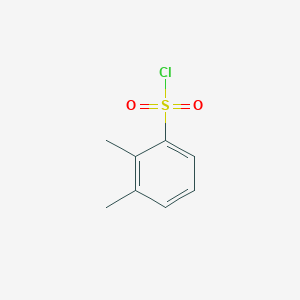

IUPAC Name |

2-benzyl-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHFHDKXQBHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340186 | |

| Record name | 2-Benzyl-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123802-80-2 | |

| Record name | 2-Benzyl-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid?

A1: The optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid [(RS)-2] is significant because it allows for the isolation of its individual enantiomers, (S)-2 and (R)-2. [] These optically pure enantiomers are crucial precursors for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid (1). [] Since enantiomers can exhibit different biological activities, obtaining optically pure compounds is essential in pharmaceutical research and drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)